5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one
Description
5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is a substituted pyrimidinone derivative characterized by an ethoxy group at position 5 and a methylsulfanyl-ethyl substituent at position 2. The ethoxy group may enhance lipophilicity and metabolic stability, while the methylsulfanyl moiety could influence redox properties or binding interactions with biological targets .
Properties
CAS No. |
88570-35-8 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-ethoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-7-5-10-8(6(2)14-3)11-9(7)12/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
HFFJGRJLOCXAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(NC1=O)C(C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Methylthioethyl Group: The methylthioethyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthioethyl halide and a base like sodium hydride.
Industrial Production Methods
Industrial production of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthioethyl groups using nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Ethoxycarbonyl : Ethoxy substituents (as in the target compound) increase hydrophobicity compared to ethoxycarbonyl groups (e.g., compound 3c), which may reduce solubility but improve membrane permeability .
- Methylsulfanyl vs.
- Aryl Substitution : Aryl groups at positions 3 or 4 (e.g., 4-chlorophenyl in 3c or 4-methoxyphenyl in HR463235) correlate with enhanced bioactivity, likely due to target-specific π-π interactions. The absence of an aryl group in the target compound may limit its binding affinity compared to these analogues .
Pharmacological Activity Comparison
Critical Analysis :
- The target compound’s methylsulfanyl-ethyl group may confer moderate antioxidant activity, akin to thienopyrimidines, but with reduced potency compared to free thiol-containing analogues like HR463235 .
- The absence of an aryl substituent (e.g., 4-chlorophenyl) might limit its cytotoxicity compared to dihydropyrimidinones such as 3c, which show strong enzyme inhibitory effects .
Biological Activity
5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer and antimicrobial properties. The following sections will delve into the synthesis, biological evaluations, and relevant case studies regarding this compound.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions on pyrimidine derivatives. The ethoxy and methylsulfanyl groups are introduced through specific reagents under controlled conditions to ensure high yields and purity.
General Reaction Scheme
- Starting Material : 4(3H)-pyrimidinone
- Reagents : Ethyl iodide (for ethoxy group), methyl iodide (for methylsulfanyl group)
- Conditions : Anhydrous DMF, potassium carbonate as a base, reflux conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cell cycle regulation, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown activity against certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound may be a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, emphasizing modifications that enhance biological activity.
- Study on Structural Modifications : A study evaluated various substitutions on the pyrimidine ring and their effects on anticancer activity, identifying that the presence of both ethoxy and methylsulfanyl groups significantly increased potency against cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies in murine models have indicated that compounds similar to this compound can reduce tumor size significantly compared to controls, suggesting potential for therapeutic application .
Q & A
Q. What are the optimal synthetic routes for 5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, and what reaction conditions are critical for maximizing yield?
Methodological Answer: The synthesis of pyrimidinone derivatives often involves cyclization and functionalization steps. A validated approach includes:
- Stepwise alkylation : Reacting a pyrimidinone precursor with methylsulfanyl-ethyl groups under controlled conditions (e.g., POCl₃ and DMF at 0–60°C for chlorination, followed by nucleophilic substitution with ethoxy groups) .
- Solvent optimization : Using EtOH/H₂O (4:1 v/v) under reflux to improve solubility and reaction efficiency .
- Yield enhancement : Monitoring reaction progress via TLC/HPLC and optimizing stoichiometry (e.g., 4.00 equiv. POCl₃ to ensure complete chlorination) .
Q. How should researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer: Comprehensive characterization requires:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy and methylsulfanyl groups) and ring structure .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients to resolve impurities .
- Elemental analysis : To validate empirical formula consistency (e.g., ≤0.4% deviation for C, H, N, S) .
Q. What factors influence the compound’s stability, and how can degradation products be monitored under various storage conditions?
Methodological Answer: Stability studies should adopt:
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to simulate long-term storage .
- Analytical monitoring : LC-MS to detect degradation products (e.g., hydrolysis of the ethoxy group or oxidation of methylsulfanyl moieties) .
- Data interpretation : Compare degradation kinetics across conditions using Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina, validating results with in vitro assays .
- MD simulations : Assess conformational stability in aqueous or lipid environments (e.g., 100 ns simulations in GROMACS) to infer pharmacokinetic behavior .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for analogs of this compound in pharmacological studies?
Methodological Answer:
- Analog synthesis : Systematically modify substituents (e.g., replacing ethoxy with methoxy or varying alkyl chain lengths) .
- Biological testing : Screen analogs for activity (e.g., IC₅₀ values in enzyme inhibition assays) and correlate with structural descriptors (e.g., logP, polar surface area) .
- Multivariate analysis : Use PCA or PLS regression to identify critical physicochemical parameters driving activity .
Q. How to design experiments to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Controlled replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to minimize variability .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to identify confounding variables .
- Mechanistic studies : Use knockout models or isotopic labeling to isolate pathways affected by the compound .
Methodological Frameworks
- Theoretical grounding : Align SAR or degradation studies with existing frameworks (e.g., Hammett substituent constants for reactivity or QSAR models for bioactivity) .
- Experimental rigor : Adopt split-plot designs (e.g., randomized blocks with repeated measures) to account for temporal and spatial variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
